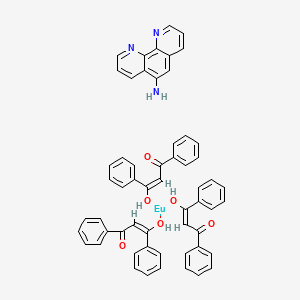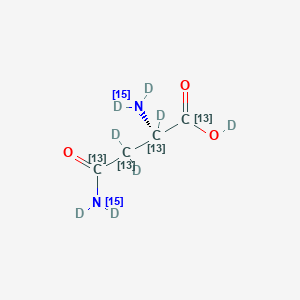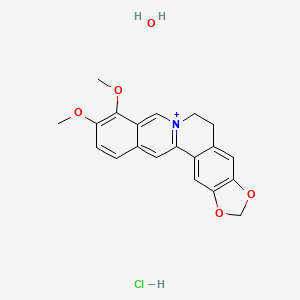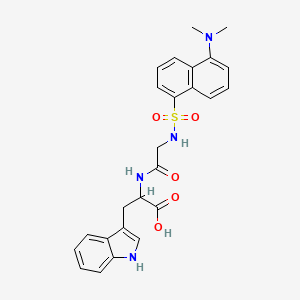
Dy-560 NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dy-560 N-hydroxysuccinimide ester is a rhodamine-based fluorescent dye that is widely used in various scientific fields. This compound is known for its high molar absorbance and excellent solubility in water, methanol, dimethylformamide, and dimethyl sulfoxide. Dy-560 N-hydroxysuccinimide ester is particularly suitable for protein labeling, microarray experiments, fluorescence in situ hybridization microscopy, and gel electrophoresis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dy-560 N-hydroxysuccinimide ester typically involves the reaction of a rhodamine derivative with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide under mild conditions. The resulting product is then purified using chromatographic techniques to obtain the pure Dy-560 N-hydroxysuccinimide ester .
Industrial Production Methods
Industrial production of Dy-560 N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up using industrial chromatography systems to handle larger quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dy-560 N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds .
Common Reagents and Conditions
Nucleophiles: Primary amines are the most common nucleophiles used in reactions with Dy-560 N-hydroxysuccinimide ester.
Solvents: Dimethylformamide, dimethyl sulfoxide, and water are commonly used solvents.
Major Products
The major products formed from the reaction of Dy-560 N-hydroxysuccinimide ester with primary amines are amide derivatives. These products retain the fluorescent properties of the parent compound, making them useful for various labeling applications .
Applications De Recherche Scientifique
Dy-560 N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent label for tracking and analyzing chemical reactions.
Biology: Employed in protein labeling, fluorescence in situ hybridization microscopy, and gel electrophoresis.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor biological processes.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mécanisme D'action
The mechanism of action of Dy-560 N-hydroxysuccinimide ester involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and a primary amine. This reaction is pH-dependent, with optimal conditions typically being slightly basic. The resulting amide bond is chemically stable, allowing the fluorescent properties of Dy-560 to be retained in the labeled molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dy-550 N-hydroxysuccinimide ester
- Dy-570 N-hydroxysuccinimide ester
- Dy-580 N-hydroxysuccinimide ester
Uniqueness
Dy-560 N-hydroxysuccinimide ester is unique due to its specific absorption and emission maxima, which make it particularly suitable for certain fluorescence applications. Its high molar absorbance and excellent solubility also contribute to its widespread use in various scientific fields .
Propriétés
Numéro CAS |
178623-13-7 |
|---|---|
Formule moléculaire |
C37H44N4O10S2 |
Poids moléculaire |
768.9 g/mol |
Nom IUPAC |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]sulfamoyl]benzenesulfonate |
InChI |
InChI=1S/C37H44N4O10S2/c1-5-39(6-2)25-13-16-28-31(22-25)50-32-23-26(40(7-3)8-4)14-17-29(32)37(28)30-18-15-27(24-33(30)53(47,48)49)52(45,46)38-21-11-9-10-12-36(44)51-41-34(42)19-20-35(41)43/h13-18,22-24,38H,5-12,19-21H2,1-4H3 |
Clé InChI |
ZVRXEZSQXWSLKP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)









![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)


